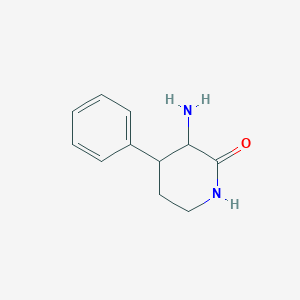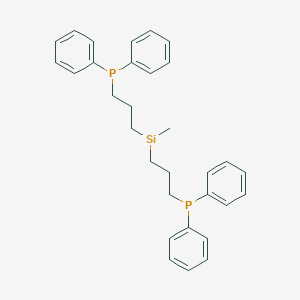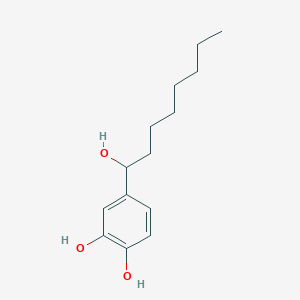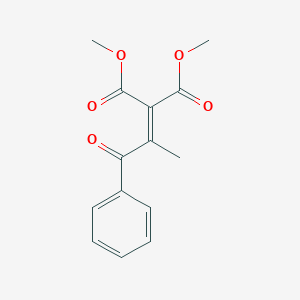![molecular formula C23H43N3O2 B14284514 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 138449-02-2](/img/structure/B14284514.png)
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound characterized by a pyrimidine ring substituted with an octadecylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyrimidine derivatives with octadecylamine. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with octadecylamine in the presence of a suitable catalyst, such as lithium iodide, under controlled temperature conditions (50-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: Pyrimidine-2,4(1H,3H)-dione, a naturally occurring metabolite involved in pyrimidine biosynthesis.
Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione, another naturally occurring pyrimidine derivative.
Fluorouracil: A synthetic pyrimidine analog used as an anticancer agent.
Uniqueness
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific applications in various fields.
Propriétés
Numéro CAS |
138449-02-2 |
|---|---|
Formule moléculaire |
C23H43N3O2 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
6-[(octadecylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21-19-22(27)26-23(28)25-21/h19,24H,2-18,20H2,1H3,(H2,25,26,27,28) |
Clé InChI |
GLLJBQNNOBGFOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCC1=CC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


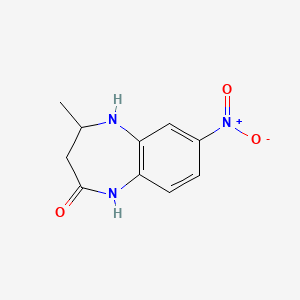
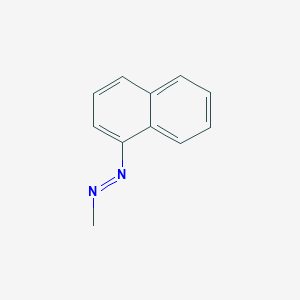
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
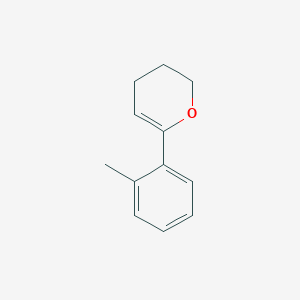
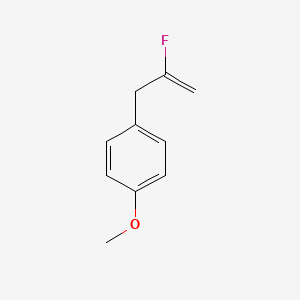
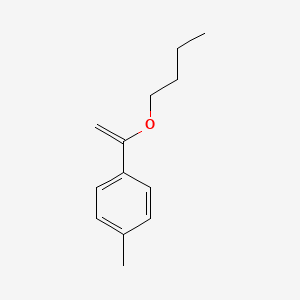
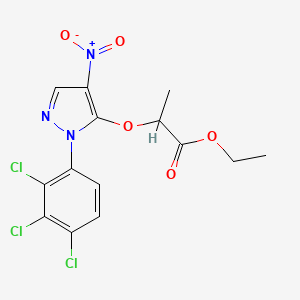
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
